2-Benzyloxy-6-bromobenzonitrile
Description
Significance of Halogenated Benzonitriles as Versatile Synthetic Precursors
Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring bearing both a halogen atom and a nitrile group. These compounds are of significant importance in organic synthesis due to their versatility as building blocks for a wide array of more complex molecules. The presence of the halogen and nitrile groups imparts a unique reactivity profile to the aromatic ring, making them valuable precursors in various chemical industries. nih.gov
The significance of halogenated benzonitriles can be attributed to several key factors:
Dual Reactivity : The halogen atom (such as bromine, chlorine, or iodine) can act as a leaving group in nucleophilic aromatic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings. sci-hub.se This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group can also undergo a range of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones.
Modulation of Electronic Properties : Halogens are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the nitrile group. This electronic effect can be exploited to control the regioselectivity of subsequent reactions. The electron-withdrawing nature of the halogen can increase the electrophilicity of the nitrile group, making it more susceptible to nucleophilic attack.
Applications in Agrochemicals and Pharmaceuticals : Halogenated compounds are prevalent in a wide range of biologically active molecules, including fungicides, antibacterial agents, and anticancer drugs. nih.gov The incorporation of a halogen atom can often enhance the lipophilicity and metabolic stability of a drug molecule, thereby improving its pharmacokinetic profile. Consequently, halogenated benzonitriles are frequently used as key intermediates in the synthesis of these important compounds.
Overview of the Benzyloxy Group's Strategic Role in Organic Transformations
The benzyloxy group, which consists of a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) linked to an oxygen atom, plays a crucial strategic role in multistep organic synthesis, primarily as a protecting group for alcohols and phenols. A protecting group is a chemical moiety that is temporarily introduced into a molecule to block a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified.
The strategic importance of the benzyloxy group is due to the following characteristics:
Robustness and Stability : The benzyl ether linkage is stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and mildly acidic conditions. This stability allows for a broad spectrum of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.
Ease of Introduction : The benzyloxy group can be readily introduced by reacting the alcohol with benzyl bromide or benzyl chloride in the presence of a base, a reaction known as Williamson ether synthesis.
Selective Removal : Despite its stability, the benzyloxy group can be selectively removed under specific and mild conditions. The most common method for deprotection is catalytic hydrogenolysis, where the benzyl ether is cleaved by hydrogen gas in the presence of a palladium catalyst. This reaction is highly efficient and typically proceeds under neutral conditions, which is advantageous for sensitive substrates. The byproducts of this reaction are toluene (B28343) and the deprotected alcohol, which are generally easy to separate.
Orthogonal Deprotection : The ability to remove the benzyloxy group via hydrogenolysis, a method that is often compatible with other protecting groups (such as silyl (B83357) ethers or acetals), allows for "orthogonal" deprotection strategies. This means that different protecting groups can be removed selectively in a specific order, which is a powerful tool in the synthesis of complex molecules with multiple functional groups.
Historical Context of Related Bromobenzonitrile Derivatives in Chemical Research
The study of bromobenzonitrile derivatives is part of the broader history of research into halogenated aromatic compounds. Early investigations into the halogenation of benzene and its derivatives laid the groundwork for the synthesis of a wide variety of halogenated intermediates.
Initially, the direct halogenation of benzonitrile (B105546) was explored. For instance, early experiments indicated that benzonitrile was quite resistant to chlorination in the liquid phase, even with catalysts. However, the development of vapor-phase reaction techniques allowed for the preparation of halogenated benzonitriles.
A significant area of research has been the reactivity of the halogen atom in bromobenzonitriles. Studies have shown that the halogen can be displaced by various nucleophiles, providing a route to a diverse range of substituted benzonitriles. The reactivity of the bromo-substituent is influenced by the position of other groups on the aromatic ring. For example, the presence of an electron-withdrawing group, such as a nitro group, in the para position can activate the bromine atom towards nucleophilic aromatic substitution. stackexchange.com
The development of modern cross-coupling reactions in the latter half of the 20th century, particularly palladium-catalyzed reactions, revolutionized the use of bromobenzonitriles in synthesis. These reactions allow for the efficient formation of carbon-carbon bonds, making bromobenzonitriles valuable precursors for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals. For example, 2-bromobenzonitrile (B47965) has been used in Suzuki coupling reactions to synthesize key intermediates for sartan-based antihypertensive drugs. sci-hub.se
Physicochemical Properties of 2-Benzyloxy-6-bromobenzonitrile
| Property | Value |
| CAS Number | 1365272-78-1 |
| Molecular Formula | C₁₄H₁₀BrNO |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 2-(Benzyloxy)-6-bromobenzonitrile |
| Physical State | Solid |
| Purity | Typically ≥97% |
Comparison of this compound with Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
| This compound | C₁₄H₁₀BrNO | 288.14 | Contains a benzyloxy and a bromo substituent. |
| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 nih.gov | Lacks the benzyloxy group. |
| 2-Benzyloxy-6-fluorobenzonitrile | C₁₄H₁₀FNO | 227.23 nih.gov | Contains a fluorine atom instead of a bromine atom. |
| 2-Amino-6-bromobenzonitrile | C₇H₅BrN₂ | 197.03 cymitquimica.com | Contains an amino group instead of a benzyloxy group. |
| 2-Chloro-6-benzyloxybenzonitrile | C₁₄H₁₀ClNO | 243.69 | Contains a chlorine atom instead of a bromine atom. |
Advanced Synthetic Methodologies for this compound
The synthesis of this compound, a key intermediate in the development of various organic compounds, requires precise control over reaction conditions to achieve high yields and regioselectivity. Advanced methodologies focus on efficient strategies for introducing the benzyloxy and bromo groups onto the benzonitrile scaffold and optimizing the reaction parameters to maximize efficiency.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNMDIDJAEKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Pathways of 2 Benzyloxy 6 Bromobenzonitrile
Palladium-Catalyzed Cross-Coupling Reactions
2-Benzyloxy-6-bromobenzonitrile is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov These reactions typically involve the use of a palladium catalyst to couple an organohalide with an organometallic reagent. nih.govrsc.org
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of aryl-aryl bonds. nih.govlibretexts.orgrsc.org This reaction involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govlibretexts.org this compound can serve as the aryl halide component in this reaction, allowing for the synthesis of various biaryl compounds.
The general scheme for the Suzuki-Miyaura cross-coupling of this compound is as follows:

A variety of arylboronic acids can be used in this reaction, leading to a diverse range of biaryl products. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired product. rsc.orgresearchgate.net For instance, catalyst systems based on palladium acetate (B1210297) and bulky, electron-rich phosphine (B1218219) ligands have shown high activity in Suzuki-Miyaura reactions. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 2-bromoaniline derivative | Benzyl (B1604629) boronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | Coupled product | Good to Excellent |
| 2 | 4-tert-butylphenylmethanesulfonate | furan-3-boronic acid | Pd(OAc)₂ / L2 | K₃PO₄ | t-AmOH | Coupled product | 98 (GC) |
| 3 | Aryl tosylate | 2,6-dimethylphenylboronic acid | Pd catalyst | - | - | Di-ortho-substituted biaryl | Excellent |
| 4 | Aryl bromide 6 | Boronic acid derivatives 5a-e | Pd(Ph₃)₄ | Cs₂CO₃ | Toluene (B28343), DME, H₂O | Products 1a,c-e | - |
Data adapted from various sources for illustrative purposes. nih.govresearchgate.netnih.gov
Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira)
Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize this compound.
The Stille coupling reaction utilizes organotin reagents instead of organoboronic acids. While effective, the toxicity and cost of organotin compounds are significant drawbacks compared to the Suzuki-Miyaura reaction. libretexts.org
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would introduce an alkynyl group at the 6-position of the benzonitrile (B105546) ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying this compound. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. chemistrysteps.comlibretexts.org
Electronic and Steric Influences on SNAr Efficiency
The efficiency of SNAr reactions is heavily influenced by the electronic and steric properties of the substrate. rsc.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org In this compound, the nitrile group (-CN) acts as a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The presence of electron-withdrawing groups at the ortho and para positions to the leaving group helps to stabilize this intermediate. libretexts.org
Steric hindrance can also play a significant role. rsc.org The bulky benzyloxy group at the 2-position may sterically hinder the approach of the nucleophile to the 6-position, potentially slowing down the reaction rate. rsc.org
Selective Halogen Exchange Strategies (e.g., Fluorination)
Selective halogen exchange, particularly fluorination, is a valuable transformation in medicinal chemistry. Replacing a bromine atom with a fluorine atom can significantly alter the biological properties of a molecule. The SNAr reaction can be used to achieve this transformation. For example, reacting this compound with a fluoride (B91410) source, such as an alkali metal fluoride, could potentially yield 2-Benzyloxy-6-fluorobenzonitrile. nih.gov The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Functionalization and Derivatization of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic addition.
Common transformations of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Nitrile Hydrolysis and Reduction Pathways
The nitrile group (C≡N) serves as a synthetic equivalent to a carboxylic acid or a primary amine, accessible through hydrolysis or reduction, respectively.
Hydrolysis: Under acidic or basic conditions, the nitrile moiety can be hydrolyzed. The reaction typically proceeds first to the corresponding amide, 2-benzyloxy-6-bromobenzamide. With continued heating or more forcing conditions, the hydrolysis can proceed to completion to yield 2-benzyloxy-6-bromobenzoic acid. The choice of conditions allows for the selective isolation of either the amide or the carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction converts the nitrile into (2-benzyloxy-6-bromophenyl)methanamine. Catalytic hydrogenation can also be employed, although this method risks the simultaneous cleavage of the benzyloxy protecting group.
| Transformation | Reagents and Conditions | Product |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | 2-Benzyloxy-6-bromobenzamide |
| Full Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions, heat) | 2-Benzyloxy-6-bromobenzoic acid |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | (2-Benzyloxy-6-bromophenyl)methanamine |
Derivatives via Nucleophilic Addition to the Nitrile Moiety
The chemistry of the nitrile group is analogous to that of a carbonyl, readily undergoing nucleophilic addition. ucalgary.ca Strong, anionic nucleophiles can attack the electrophilic carbon of the nitrile to form an intermediate imine anion, which is then typically protonated during aqueous workup. ucalgary.ca This pathway opens avenues for the synthesis of a variety of ketone derivatives following hydrolysis of the resulting imine.
For instance, the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) to this compound would lead to the formation of ketimine intermediates. Subsequent acidic workup would hydrolyze the ketimine to furnish the corresponding ketone, (2-benzyloxy-6-bromophenyl)(R)ketone. This two-step sequence provides a powerful method for carbon-carbon bond formation at the nitrile position. rsc.org
| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) |
| Methylmagnesium bromide (CH₃MgBr) | Imine from methyl addition | 2-Acetyl-1-benzyloxy-3-bromobenzene |
| Phenyllithium (C₆H₅Li) | Imine from phenyl addition | (2-Benzyloxy-6-bromophenyl)(phenyl)methanone |
Reactions Involving the Benzyloxy Ether Linkage
The benzyloxy group is a common protecting group for phenols due to its general stability and the various methods available for its removal.
Selective Cleavage and Deprotection Methodologies
The removal of the benzyl group to unveil the phenol, 2-bromo-6-hydroxybenzonitrile, can be accomplished through several methods. The choice of method often depends on the other functional groups present in the molecule.
Catalytic Hydrogenolysis: This is a standard and often very clean method for benzyl ether cleavage. organic-chemistry.org The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds under mild conditions and produces toluene as a byproduct. However, this method is incompatible with other reducible functional groups, such as alkenes or alkynes.
Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. A complex of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) is known to be effective for debenzylation under mild conditions, tolerating a range of other functional groups. organic-chemistry.org
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. organic-chemistry.org A photochemical method using DDQ in acetonitrile (B52724) has been developed, which allows the reaction to proceed at room temperature under UV light, offering an alternative to methods requiring harsh reagents or hydrogenation. organic-chemistry.org
| Method | Reagents and Conditions | Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | Mild conditions, clean reaction. organic-chemistry.org | Incompatible with other reducible groups. |
| Lewis Acid Cleavage | BCl₃·SMe₂ in dichloromethane | High selectivity, tolerates many functional groups. organic-chemistry.org | Requires stoichiometric amounts of the reagent. |
| Photochemical Oxidation | DDQ, MeCN, UV light (365 nm) | Mild, neutral conditions. organic-chemistry.org | May not be suitable for light-sensitive compounds. organic-chemistry.org |
Organometallic Reagent Chemistry
The carbon-bromine bond on the aromatic ring is a key site for transformations using organometallic reagents.
Halogen-Metal Exchange Processes with Lithium Reagents
One of the most powerful transformations for aryl bromides is the halogen-metal exchange reaction. wikipedia.org This process typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures. tcnj.edu
In the case of this compound, reaction with n-BuLi or t-BuLi in an anhydrous ether solvent like THF at temperatures of -78 °C to -100 °C would result in a rapid bromine-lithium exchange. tcnj.eduharvard.edu This reaction forms a highly reactive aryllithium intermediate, 2-benzyloxy-6-lithiobenzonitrile. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of the ortho-benzyloxy group, a chelating moiety, can accelerate the rate of this exchange. wikipedia.org
The resulting organolithium species is a potent nucleophile and strong base. It must be generated and used at low temperatures to prevent side reactions, such as reaction with the nitrile group of another molecule. tcnj.edu This in situ generated intermediate can then be trapped with a wide variety of electrophiles (E⁺) to introduce new functional groups at the 6-position, leading to a diverse array of substituted benzonitrile derivatives.
| Reagent | Conditions | Intermediate Formed | Example Electrophile (E⁺) | Final Product |
| n-Butyllithium (n-BuLi) | THF, -78 °C | 2-Benzyloxy-6-lithiobenzonitrile | H₂O | 2-Benzyloxybenzonitrile |
| tert-Butyllithium (t-BuLi) | THF/pentane, -100 °C | 2-Benzyloxy-6-lithiobenzonitrile | Dimethylformamide (DMF) | 2-Benzyloxy-6-formylbenzonitrile |
| n-Butyllithium (n-BuLi) | THF, -78 °C | 2-Benzyloxy-6-lithiobenzonitrile | CO₂ | 2-Benzyloxy-6-cyanobenzoic acid |
Regioselective Metallation and Subsequent Electrophilic Trapping
The presence of two halogen atoms and a nitrile group on the aromatic ring of this compound offers the potential for regioselective metallation, a powerful tool for introducing further functionality. In principle, a strong organolithium base at low temperature could selectively abstract a proton from the aromatic ring or undergo halogen-metal exchange.
The directing ability of the benzyloxy and nitrile groups, along with the inherent reactivity of the carbon-bromine bond, would govern the regioselectivity of such a reaction. Generally, ortho-lithiation is directed by alkoxy groups. However, in this case, both ortho positions to the benzyloxy group are already substituted. Therefore, a halogen-metal exchange at the bromine-substituted carbon is the more probable pathway for metallation.
Following successful metallation to form a lithiated or other organometallic intermediate, this nucleophilic species could be trapped by a variety of electrophiles. This would allow for the introduction of a wide range of substituents at the 6-position of the benzonitrile core.
Table 1: Hypothetical Electrophilic Trapping of Metallated this compound
| Electrophile | Potential Product |
| Carbon dioxide (CO₂) | 2-Benzyloxy-6-cyanobenzoic acid |
| Aldehydes (R-CHO) | 2-Benzyloxy-6-(hydroxy(R)methyl)benzonitrile |
| Ketones (R₂C=O) | 2-Benzyloxy-6-(1-hydroxy-1,1-dialkyl)methyl)benzonitrile |
| Alkyl halides (R-X) | 2-Benzyloxy-6-alkylbenzonitrile |
| Disulfides (R-S-S-R) | 2-Benzyloxy-6-(R-thio)benzonitrile |
Note: The reactions and products in this table are theoretical and based on general principles of organic chemistry, as specific experimental data for this compound was not found in the available literature.
Photochemical and Electrochemical Transformations
Photochemical Transformations: Bromoaromatic compounds are known to undergo photolytic cleavage of the carbon-bromine bond upon irradiation with UV light, which can lead to the formation of aryl radicals. In the case of this compound, this could initiate a variety of radical-mediated reactions, depending on the solvent and the presence of other reagents.
Electrochemical Transformations: The electrochemical behavior of this compound would likely be characterized by the reduction of the carbon-bromine bond and the nitrile group. Electrochemical reduction of aryl bromides can lead to dehalogenation, forming the corresponding debrominated benzonitrile. The nitrile group itself can also be electrochemically reduced under certain conditions to form an aminomethyl group. The benzyloxy group is generally stable under these reductive conditions. Studies on the electrochemical cleavage of aryl ethers have been reported, which could be relevant to the benzyloxy substituent under specific electrochemical conditions. researchgate.netnih.gov
Further experimental investigation is required to fully elucidate the specific photochemical and electrochemical transformation pathways of this compound and to harness their synthetic potential.
Strategic Applications in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The strategic positioning of the bromo and cyano groups on the benzene (B151609) ring, ortho to the benzyloxy substituent, makes 2-Benzyloxy-6-bromobenzonitrile a key starting material for the synthesis of various heterocyclic systems. The reactivity of the nitrile and the potential for cross-coupling reactions at the carbon-bromine bond are pivotal to its utility in this area.
While direct, detailed research on the extensive use of this compound for the synthesis of a wide array of substituted benzonitriles is not broadly documented in publicly accessible literature, its structure inherently allows for such transformations. The bromo group can be replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions would introduce a diverse range of substituents at the 6-position, leading to a library of novel benzonitrile (B105546) derivatives. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps to yield substituted 2-hydroxybenzonitriles.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Resulting Substituent | Potential Product Class |
| Suzuki Coupling | Arylboronic acid | Aryl group | Biphenyl-2-carbonitriles |
| Stille Coupling | Organostannane | Alkyl/Aryl group | Substituted benzonitriles |
| Buchwald-Hartwig | Amine | Amino group | 2-Amino-6-benzyloxybenzonitriles |
| Sonogashira | Terminal alkyne | Alkynyl group | 2-Alkynyl-6-benzyloxybenzonitriles |
This table represents potential synthetic transformations based on the known reactivity of aryl bromides and is for illustrative purposes.
The capacity to introduce new aryl groups via Suzuki coupling makes this compound a valuable building block for the synthesis of polyaromatic systems. By reacting it with various arylboronic acids, biaryl and terphenyl structures can be constructed. Subsequent deprotection of the benzyloxy group and further functionalization of the nitrile can lead to more complex, fused polyaromatic hydrocarbons (PAHs). The nitrile group itself can participate in cyclization reactions to form nitrogen-containing polycyclic aromatic compounds, which are of interest for their electronic and photophysical properties.
Contribution to Medicinal Chemistry Research Scaffolds
The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The substituted benzonitrile core is a common feature in many biologically active molecules.
This compound is a precursor for molecules that could act as intermediates in the synthesis of pharmaceuticals. For instance, the derived 2-amino-6-substituted-benzonitriles can be key intermediates for the synthesis of quinazolines and other fused heterocyclic systems that are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to introduce diverse substituents allows for the fine-tuning of the steric and electronic properties of the resulting molecules, which is a crucial aspect of drug design and lead optimization.
Table 2: Examples of Bioactive Scaffolds Potentially Accessible from this compound
| Scaffold | Potential Biological Activity | Synthetic Transformation |
| Quinazolines | Anticancer, Antiviral | Cyclization of anthranilonitrile derivatives |
| Benzodiazepines | Anxiolytic, Anticonvulsant | Multi-step synthesis involving aminobenzophenone intermediates |
| Phenothiazines | Antipsychotic | Synthesis involving Smiles rearrangement |
This table provides examples of scaffolds that could theoretically be synthesized from derivatives of the title compound and is for illustrative purposes.
Utility in Materials Science Research
The application of this compound in materials science is an emerging area of research. The polyaromatic and heterocyclic structures that can be synthesized from this precursor have potential applications in the development of novel organic materials. For instance, extended π-conjugated systems derived from this compound could be investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of nitrogen atoms in the heterocyclic derivatives can be used to tune the electronic properties and intermolecular interactions of these materials.
Precursor for Optoelectronic and Photonic Materials
The bromine atom, for instance, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl or heteroaryl groups, which can be tailored to tune the electronic and optical properties of the resulting molecule. By coupling with organoboron reagents, it is possible to construct larger π-conjugated systems, which are the fundamental components of many organic semiconductors and light-emitting materials.
Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can serve as anchoring points for dyes in dye-sensitized solar cells (DSSCs) or as reactive sites for further functionalization. Research on other benzonitrile derivatives has shown that the nitrile group can act as an electron-accepting moiety, influencing the intramolecular charge transfer characteristics of a molecule, a critical factor in the design of materials for nonlinear optics and photovoltaics. The benzyloxy group can also play a role in modifying the solubility and solid-state packing of the final materials, which are crucial parameters for device performance.
Building Block for Polymeric and Supramolecular Architectures
The structure of this compound makes it an attractive building block for the synthesis of novel polymers and complex supramolecular assemblies. The presence of multiple reactive sites allows for its incorporation into larger structures through various polymerization and self-assembly strategies.
Polymeric Architectures:
The bromo functionality is particularly useful for the synthesis of conjugated polymers via cross-coupling polymerization reactions. This allows for the creation of polymer backbones with extended π-systems, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzyloxy group can be used to enhance the solubility and processability of the resulting polymers, which is often a significant challenge in the field of conjugated polymers. Moreover, the nitrile group can be either retained as a polar side group to influence the polymer's electronic properties and morphology or be chemically modified post-polymerization to introduce further functionalities.
Supramolecular Architectures:
Role in Energy and Battery Materials Research
The potential of this compound extends into the field of energy and battery materials research, primarily due to the electrochemical properties that can be imparted by its functional groups. While direct use of this specific compound in energy storage devices has not been reported, its derivatives could play a role in several key areas.
The nitrile functionality is of particular interest in the context of electrolytes for lithium-ion batteries. Nitrile-based solvents are known for their high electrochemical stability and ability to dissolve lithium salts. Incorporating the benzonitrile moiety into a polymer backbone could lead to the development of solid polymer electrolytes with enhanced safety and performance characteristics. Research on other nitrile-containing polymers has shown their potential to improve the ionic conductivity and mechanical stability of battery separators.
Furthermore, the ability to construct larger, redox-active molecules from this compound through cross-coupling reactions opens up possibilities for its use as a precursor to organic electrode materials. Organic radical batteries, which utilize stable organic radicals for charge storage, are an emerging area of research. The versatile synthetic handles on this compound could be used to create complex aromatic structures capable of stabilizing radical species, thus serving as high-performance cathode or anode materials. The benzyloxy group could also be modified to influence the redox potential and cycling stability of these organic electrode materials.
Structural Elucidation and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of "2-Benzyloxy-6-bromobenzonitrile." By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and proximity of atoms within the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "this compound" provides a signature of its hydrogen atoms. The benzylic protons (O-CH₂) are expected to appear as a singlet around 5.1-5.3 ppm due to the deshielding effect of the adjacent oxygen atom. The aromatic protons of the benzyl (B1604629) group typically resonate in the 7.3-7.5 ppm region. The three adjacent protons on the bromobenzonitrile ring are predicted to show a characteristic splitting pattern. The proton between the benzyloxy and bromo substituents would likely be a triplet, with the other two protons appearing as doublets, all within the aromatic region of the spectrum.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The benzylic carbon (O-CH₂) is anticipated to have a chemical shift in the range of 70-75 ppm. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield-shifted due to oxygen's high electronegativity. Carbons bonded to bromine (C-Br) also exhibit a distinct chemical shift.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Benzylic CH₂ | 5.2 | 71 |
| Benzonitrile (B105546) Aromatic CH | 7.2-7.6 | 115-135 |
| Benzyl Aromatic CH | 7.3-7.5 | 127-136 |
| Benzonitrile C-Br | - | 118 |
| Benzonitrile C-O | - | 158 |
| Benzonitrile C-CN | - | 110 |
| Nitrile C≡N | - | 117 |
| Benzyl C (ipso) | - | 136 |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For "this compound," COSY would show correlations between the adjacent aromatic protons on the benzonitrile ring, confirming their connectivity. It would also show correlations among the protons of the benzyl group's phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals for all protonated carbons. For instance, the signal for the benzylic protons in the ¹H spectrum would correlate with the benzylic carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. For example, the benzylic protons would show a correlation to the carbon atom of the benzonitrile ring to which the benzyloxy group is attached, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the context of "this compound," a NOESY experiment could show a correlation between the benzylic protons and the aromatic protons on the benzonitrile ring, providing evidence for the proximity of these two parts of the molecule and giving insights into its preferred conformation.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
FT-IR and FT-Raman spectra of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups.
Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹ in the FT-IR spectrum, which is highly characteristic of the nitrile functional group. Aromatic nitriles typically absorb in this range libretexts.orgspectroscopyonline.com.
Aromatic C-H Stretch: Bands corresponding to the stretching of C-H bonds on the aromatic rings would appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the benzylic methylene (B1212753) (-CH₂-) group is expected just below 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
C-O Ether Stretch: A strong absorption due to the asymmetric C-O-C stretching of the aryl alkyl ether is anticipated around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹ spectroscopyonline.comyoutube.comlibretexts.orgquimicaorganica.org.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C≡N | Stretch | 2220-2240 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |
| Aryl-O | Asymmetric Stretch | ~1250 | Strong |
| O-CH₂ | Symmetric Stretch | ~1040 | Strong |
| C-Br | Stretch | 500-600 | Medium |
The flexibility of the benzyloxy group allows for different spatial orientations, or conformations, of the molecule. Vibrational spectroscopy can be a tool to study these conformations. Different rotational isomers (rotamers) around the C-O-C bond may lead to slight shifts in the vibrational frequencies of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformations, researchers can deduce the most stable conformation of "this compound" in the solid state or in solution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. In a typical electron ionization (EI) mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity, M⁺ and M+2).
The fragmentation of "this compound" would likely proceed through several key pathways:
Benzylic Cleavage: The most common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91.
Loss of the Benzyl Group: Cleavage of the O-CH₂ bond would result in a bromobenzonitrile radical cation.
Loss of Bromine: The molecule could also lose a bromine atom, leading to a fragment ion corresponding to the benzyloxybenzonitrile cation.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 285/287 | [C₁₄H₁₀BrNO]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
| 182/184 | [C₇H₄BrN]⁺ | Loss of the benzyl group |
| 206 | [C₁₄H₁₀NO]⁺ | Loss of the bromine atom |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of "this compound" is not publicly available, analysis of structurally related compounds allows for an informed prediction of its key structural features. For example, the crystal structure of 3-bromo-2-hydroxybenzonitrile reveals important details about the interactions involving the bromine and nitrile substituents. nih.gov Similarly, structures of compounds containing a benzyloxy group, such as 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, provide insight into the conformation of the benzyl ether linkage. nih.gov
In the expected structure of "this compound," the benzonitrile moiety would be essentially planar. The benzyloxy group, consisting of a phenyl ring connected via a methylene bridge and an oxygen atom, introduces conformational flexibility. The torsion angles around the C-O and O-CH₂ bonds would define the orientation of the benzyl group relative to the bromobenzonitrile ring. These angles are influenced by steric hindrance from the adjacent bromine atom and nitrile group, as well as by crystal packing forces.
The analysis would also detail intermolecular interactions, such as π-stacking between the aromatic rings or halogen bonding involving the bromine atom, which dictate how the molecules arrange themselves in the crystal lattice.
Table 3: Predicted Crystallographic Parameters and Structural Features (Illustrative)
| Parameter | Expected Value/Feature |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| C-Br Bond Length | ~1.90 Å |
| C≡N Bond Length | ~1.14 Å |
| C-O-C Bond Angle | ~118-120° |
| Dihedral Angle | Significant twist between the two phenyl rings |
| Intermolecular Interactions | π-π stacking, C-H···π interactions |
Note: These values are based on data from structurally similar compounds and serve as expected ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions and are highly dependent on the presence of chromophores and the extent of conjugation in the molecule. shu.ac.uk
The structure of "this compound" contains several chromophores: the two phenyl rings and the nitrile group (C≡N). The electronic system of the benzonitrile core is a primary contributor to the UV spectrum. Aromatic systems typically exhibit π → π* transitions. For benzene (B151609) itself, these transitions result in absorption bands around 255 nm. slideshare.net The presence of substituents on the benzene ring—the benzyloxy group, the bromine atom, and the nitrile group—will influence the energy of these transitions and thus the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands.
The benzyloxy group, with its oxygen atom, acts as an auxochrome, a group that can modify the absorption of a chromophore. The lone pair electrons on the oxygen atom can participate in n → π* transitions and can also extend the conjugated system through resonance, which typically leads to a bathochromic (red) shift to longer wavelengths. slideshare.net The nitrile group also contributes to the electronic structure and can undergo n → π* transitions, although these are often weak. slideshare.netcutm.ac.in
Table 4: Expected Electronic Transitions and Absorption Maxima (Illustrative)
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π | Phenyl rings | 250 - 280 |
| n → π | Nitrile group, Oxygen of ether | > 270 (typically weak) |
Note: The λ_max values are estimations based on the electronic properties of the constituent functional groups.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. bldpharm.com A DFT analysis of 2-Benzyloxy-6-bromobenzonitrile would be foundational to understanding its properties.
A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (the ground state). For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
The presence of the flexible benzyloxy group (–OCH2–phenyl) introduces several rotatable bonds, leading to multiple possible conformers. A thorough conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This is crucial as the molecular conformation can significantly influence its physical and chemical properties. Theoretical calculations would provide the optimized geometric parameters for the most stable conformer.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| C≡N | ~1.15 Å | |
| C-O (ether) | ~1.37 Å | |
| O-CH2 | ~1.43 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-C-CN | ~120° | |
| C-O-CH2 | ~118° | |
| Dihedral Angle | C-C-O-C | Variable (Defines conformation) |
Note: This table is illustrative and represents typical values. Actual values would be derived from DFT calculations.
Once the ground state geometry is optimized, DFT calculations can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the compound's structure.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals in experimental NMR spectra. For this compound, DFT would predict the chemical shifts for the protons and carbons of the substituted benzene (B151609) ring, the benzylic methylene (B1212753) group, and the second phenyl ring.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include the C≡N stretch of the nitrile group (typically around 2220–2240 cm⁻¹), C-Br stretching, C-O ether stretches, and various aromatic C-H and C-C vibrations. Comparing the calculated frequencies with experimental data helps to validate the computational model. nist.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the distribution of the HOMO and LUMO across the molecule would be of particular interest. The HOMO is likely to have significant contributions from the electron-rich benzyloxy group and the π-system of the benzene rings. The LUMO, on the other hand, is expected to be localized on the electron-withdrawing nitrile group and the carbon-bromine anti-bonding orbital. The interaction between these orbitals governs the intramolecular charge transfer characteristics of the molecule.
Table 2: Hypothetical FMO Parameters for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.0 |
| HOMO-LUMO Gap (ΔE) | 5.5 |
Note: This table is illustrative. Actual values would be derived from FMO analysis.
The nature of the frontier orbitals dictates the molecule's reactivity.
Electrophilic Attack: Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. For this compound, this would likely be the ortho- and para-positions of the benzyloxy's phenyl ring and the benzylic carbon.
Nucleophilic Attack: Regions with high LUMO density are prone to attack by nucleophiles. The carbon atom of the nitrile group is a primary site for nucleophilic addition. The bromine atom's inductive effect is expected to lower the LUMO energy, thereby enhancing the electrophilicity of the nitrile group.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).
The key insights from an NBO analysis of this compound would come from examining the interactions between "donor" (filled) NBOs and "acceptor" (unfilled) NBOs. The strength of these interactions, calculated using second-order perturbation theory, indicates the extent of electron delocalization, which is a stabilizing factor.
Significant delocalization interactions would likely be observed, such as:
The interaction of the oxygen lone pairs with the antibonding orbitals of the adjacent C-C bonds in the benzene ring (n → σ*).
The interaction of the π-orbitals of the benzene ring with the antibonding π-orbital of the nitrile group (π → π).
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscapes of molecules like this compound. stanford.edu These simulations track the atomic movements over time, providing a detailed picture of the molecule's flexibility and preferred shapes (conformers). By analyzing the rotational freedom around single bonds, such as the C-O and C-C bonds of the benzyloxy group, researchers can identify the most stable conformations and the energy barriers between them. cwu.edu This understanding is critical as the conformation of a molecule can significantly influence its biological activity and chemical reactivity.
Key Findings from Conformational Analysis:
Rotational Barriers: Computational studies can quantify the energy required for rotation around key bonds, revealing the likelihood of different conformers existing at a given temperature.
Stable Conformers: Identification of the lowest energy conformers provides insight into the molecule's ground-state geometry. For similar, complex molecules, it has been shown that specific conformations can be preferentially stabilized. ethz.ch
Solvation effects, which describe the interaction between a solute (this compound) and a solvent, are also effectively studied using MD simulations. The choice of solvent can dramatically alter a molecule's conformation and reactivity. researchgate.net For instance, polar solvents might stabilize polar conformers through dipole-dipole interactions or hydrogen bonding.
Insights from Solvation Studies:
Solvent-Induced Conformational Changes: MD simulations can predict how the conformational equilibrium shifts in different solvent environments.
Interaction Analysis: These simulations detail the specific interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent molecules. acs.orgnih.gov Benzonitrile (B105546), a related compound, is known to act as a good solvent for various organic and inorganic compounds due to its significant dipole moment. acs.orgnih.gov
Table 1: Conformational and Solvation Parameters of Substituted Benzonitriles
| Parameter | Description | Typical Computational Method | Significance |
| Dihedral Angle | The angle between two intersecting planes, used to define molecular conformation. | Geometry Scan, Molecular Dynamics | Determines the spatial arrangement of atoms and influences steric and electronic interactions. |
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Quantum Mechanics (DFT) | Identifies stable conformers (energy minima) and transition states (saddle points). |
| Solvation Free Energy | The change in free energy when a molecule is transferred from a vacuum to a solvent. | Implicit/Explicit Solvation Models in MD | Predicts the solubility and stability of a compound in a particular solvent. |
| Radial Distribution Function | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle. | Molecular Dynamics | Reveals the structure of the solvent around the solute molecule. |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions involving this compound. rsc.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction energy profile. This profile helps in understanding the feasibility of a reaction (thermodynamics) and its speed (kinetics).
For this compound, a key reaction is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Computational studies can model this process to:
Identify the Transition State: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
Evaluate Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, dictates how fast the reaction will proceed. A recent study on a similar reaction involving dibromobenzene calculated activation energies of 189.0 kJ mol⁻¹ and 210.6 kJ mol⁻¹ for the two main steps. researchgate.net
Analyze Reaction Intermediates: Sometimes, reactions proceed through one or more intermediates, which are temporary, less stable molecules. Computational methods can identify and characterize these intermediates.
Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net
Table 2: Key Parameters in Computational Reaction Mechanism Studies
| Parameter | Description | Computational Approach | Importance in Mechanism Elucidation |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Transition State Theory, DFT | A lower Ea indicates a faster reaction rate. |
| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Thermochemical Calculations (DFT) | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Thermochemical Calculations (DFT) | A negative ΔG indicates a spontaneous reaction. For a similar reaction, ΔG values of -606.8 kJ mol⁻¹ and -600.1 kJ mol⁻¹ were reported for the two steps. researchgate.net |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Transition State Search Algorithms | Provides a snapshot of the bond-breaking and bond-forming processes. |
Prediction of Advanced Optical and Electronic Properties (e.g., Non-linear Optical Response)
Theoretical calculations can predict the optical and electronic properties of this compound, which is valuable for its potential use in materials science, particularly in optics and electronics.
Electronic Properties:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electronic excitability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule can be more easily excited, which is relevant for applications in electronics and photochemistry.
Electron Distribution: Computational methods can visualize the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient regions. The presence of the electron-withdrawing cyano group and the electron-donating benzyloxy group, along with the bromine atom, creates a unique electronic landscape in this compound.
Optical Properties:
Polarizability: This property describes how easily the electron cloud of a molecule can be distorted by an external electric field. It is fundamental to understanding a material's refractive index and its response to light. researchgate.net
Non-linear Optical (NLO) Response: Molecules with specific structural features, such as a combination of electron-donating and electron-withdrawing groups, can exhibit a non-linear response to intense light. This is the basis for technologies like frequency doubling and optical switching. Theoretical calculations, such as ab initio coupled perturbed Hartree-Fock (CPHF) methods, can predict the first, second, and third-order polarizabilities (hyperpolarizabilities), which quantify the NLO response. nih.gov For some organic molecules, these predicted values can be significantly large, suggesting their potential as NLO materials. nih.gov
Table 3: Predicted Optical and Electronic Properties
| Property | Description | Theoretical Method | Potential Application |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, Time-Dependent DFT (TD-DFT) | Indicator of chemical reactivity and electronic transitions. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | DFT | Influences intermolecular interactions and solubility. |
| Polarizability (α) | The measure of the ability of a molecule's electron cloud to be distorted by an electric field. | CPHF, DFT | Relates to refractive index and linear optical properties. |
| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response. | CPHF, DFT | Materials for second-harmonic generation (frequency doubling). |
| Second Hyperpolarizability (γ) | A measure of the third-order non-linear optical response. | CPHF, DFT | Materials for optical switching and other third-order NLO applications. |
Future Research Perspectives and Emerging Directions
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green chemistry principles, moving away from hazardous reagents and energy-intensive processes. For 2-Benzyloxy-6-bromobenzonitrile, this involves reimagining its synthesis to minimize environmental impact.
Future research will likely focus on:
Alternative Reagents and Catalysts: Traditional syntheses often rely on stoichiometric bases and potentially toxic solvents. Emerging research in related nitrile syntheses highlights the use of recyclable ionic liquids that can act as a solvent, catalyst, and phase-separator, simplifying purification and reducing waste. researchgate.netrsc.orgrsc.org The application of biodegradable and non-toxic natural catalysts, such as lemon juice, is also being explored for related heterocyclic syntheses, offering a truly green alternative. nih.gov
Energy Efficiency: Moving beyond conventional reflux conditions, which are energy-intensive, is a key goal. The use of alternative energy sources like concentrated solar radiation (CSR) has shown remarkable efficiency in related syntheses, achieving high yields in minutes and aligning with goals for sustainable energy use in chemical production. nih.gov
Exploration of Novel Catalytic Transformations and Cascade Reactions
The reactivity of the aryl bromide and the influence of the adjacent substituents make this compound an ideal candidate for advanced catalytic studies. While it is known to participate in foundational reactions like Suzuki-Miyaura cross-coupling, future work will delve into more intricate transformations.
Key areas of exploration include:
Advanced Catalysis: Overcoming the steric hindrance imposed by the ortho-benzyloxy group is a significant challenge. Research will focus on developing highly active catalyst systems, such as those employing bulky phosphine (B1218219) ligands (e.g., XPhos) with palladium or specialized copper-based systems (e.g., CuI/1,10-phenanthroline), to improve yields and catalytic turnover in cross-coupling and other transformations.
Cascade Reactions: A major emerging trend is the use of cascade reactions to rapidly build molecular complexity from simple precursors. Research on related ortho-substituted benzonitriles has demonstrated that they can initiate powerful cascade sequences. For instance, base-promoted (using simple K₂CO₃) cascades can lead to complex isoindolin-1-ones without the need for a metal catalyst. nih.gov Other strategies being developed include acid-promoted, rsc.org electrochemical-induced, mdpi.com and copper-catalyzed cascade reactions, which can form multiple rings and stereocenters in a single, efficient operation. acs.org
Below is a table summarizing potential catalytic transformations.
Interactive Data Table: Catalytic Transformations for Benzonitrile (B105546) Scaffolds| Reaction Type | Catalyst System (Example) | Key Features & Challenges | Potential Products |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-based catalysts with bulky ligands (e.g., XPhos) | Forms biaryl compounds; overcomes steric hindrance. | Biaryl derivatives. |
| Aryl Ether Coupling | CuI/1,10-phenanthroline | Can be more effective than Pd-catalysts for certain ether formations. | Aryl ether derivatives. |
| Base-Promoted Cascade | K₂CO₃ (metal-free) | Builds complex heterocycles from ortho-carbonyl benzonitriles. nih.gov | Isoindolin-1-ones. nih.gov |
| Electrochemical Cascade | Constant current electrolysis | Initiates tandem reactions under mild conditions. mdpi.com | N-Aryl isoindolinones. mdpi.com |
| Copper-Catalyzed Cycloisomerization | Copper(I) complexes | Enables skeletal rearrangements to form polycyclic systems. acs.org | Fused heteroaromatics. acs.org |
Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold
As a versatile building block, this compound serves as a starting point for constructing larger, more complex molecules with potential applications in medicine and materials science.
Future synthetic efforts will likely target:
Pharmaceutical Scaffolds: The biaryl structures produced from Suzuki-Miyaura coupling are foundational motifs in many pharmaceutical agents. The ability to further modify the benzyloxy group or the nitrile allows for the creation of diverse libraries of compounds for drug discovery.
Polycyclic and Fused Heterocycles: Leveraging the cascade reactions discussed previously, this scaffold can be used to access novel, complex heterocyclic systems. nih.govrsc.org These intricate architectures are of high interest in medicinal chemistry due to their rigid conformations and potential for specific biological interactions.
Functional Materials: The reactivity of the compound makes it a valuable precursor for specialty chemicals and materials. By incorporating this scaffold into larger polymeric or macromolecular structures, researchers can design materials with tailored electronic, optical, or physical properties. The synthesis of luminogens from related isoindolinone structures points to potential applications in optoelectronics. nih.gov
Advanced Computational Modeling for Property Prediction and Rational Material Design
Computational chemistry is an increasingly indispensable tool for modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and materials before undertaking lengthy lab work. acs.orgnih.gov
For this compound and its derivatives, key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, predict reaction mechanisms, and understand the electronic structure of the molecule. acs.orgnih.gov This includes analyzing Frontier Molecular Orbitals (FMOs) to predict chemical reactivity and stability, and mapping the Molecular Electrostatic Potential (MEP) to identify sites susceptible to nucleophilic or electrophilic attack. nih.govnih.gov
Property Prediction: By modeling the interaction of derivative molecules with biological targets like enzymes or receptors, computational studies can predict their potential as therapeutic agents, as has been done for other complex nitrile-containing molecules. acs.orgderpharmachemica.com This enables a rational design approach, where molecules are computationally screened and optimized for desired activities before being synthesized.
Rational Design: These computational insights guide the synthetic chemist in choosing the right reactions and predicting the outcomes. For example, understanding the steric and electronic effects of the substituents through DFT can help in selecting the optimal catalyst for a challenging cross-coupling reaction.
The table below lists key properties that can be determined through computational modeling, based on data available for analogous compounds. nih.govnih.gov
Interactive Data Table: Computationally Predicted Properties| Property | Definition | Example Value (Analog) | Computational Method |
|---|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | 288.14 g/mol | PubChem 2.2 |
| XLogP3 | A measure of lipophilicity (oil/water partition coefficient). | 3.2 | XLogP3 3.0 |
| Topological Polar Surface Area | Sum of surfaces of polar atoms in a molecule. | 33 Ų | Cactvs 3.4.8.18 |
| Formal Charge | The charge assigned to an atom in a molecule. | 0 | PubChem |
| Monoisotopic Mass | The mass of a molecule with the most abundant isotopes. | 286.99966 Da | PubChem 2.2 |
Interdisciplinary Research Integrating Synthetic Strategies, Advanced Characterization, and Emerging Applications in Niche Fields
The full potential of this compound will be realized through interdisciplinary collaboration that bridges synthetic chemistry with materials science, pharmacology, and computational science.
Future directions will involve:
Integrated Discovery Platforms: Combining automated synthesis, high-throughput screening, and computational modeling to rapidly discover new molecules with desired functions. For example, synthesizing a library of derivatives based on computational predictions and then screening them for biological activity. acs.orgderpharmachemica.com
Advanced Characterization: Using sophisticated analytical techniques to understand the structure-property relationships of new materials derived from the scaffold. This includes detailed spectroscopic and crystallographic analysis to confirm the structures of complex cascade reaction products.
Niche Applications: Exploring the use of this scaffold in emerging fields. This could include the development of molecular probes, sensors, or components for organic electronic devices, leveraging the unique electronic properties of the substituted benzonitrile core. nih.gov The integration of synthetic strategies to create complex molecules, guided by computational design, will be crucial for unlocking these novel applications. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-Benzyloxy-6-bromobenzonitrile, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is the Williamson ether synthesis for introducing the benzyloxy group at the 2-position, followed by bromination at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ with a Lewis acid). For example, outlines a similar protocol for bromo-cyclobutoxy-fluorobenzonitrile, emphasizing controlled reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity assessment (>98%).
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The benzyloxy group’s methylene protons (CH₂) appear as a singlet near δ 4.8–5.2 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
- FT-IR : Confirm nitrile (C≡N) stretching at ~2220–2240 cm⁻¹ and ether (C-O-C) vibrations at ~1200–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₀BrNO₂: calc. 310.9912, observed 310.9915) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Br, CN) affect the reactivity of the nitrile group in this compound?
- Methodological Answer : The bromine atom (electron-withdrawing) increases the electrophilicity of the nitrile group, facilitating nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT calculations) can quantify this effect by analyzing LUMO localization. For example, shows bromine’s inductive effect lowers the nitrile’s LUMO energy by ~1.2 eV, enhancing reactivity toward amines or thiols . Kinetic studies under varying pH and temperature conditions are recommended to validate these predictions.
Q. How can contradictions in NMR spectroscopic data for brominated benzyloxy compounds be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes (e.g., rotational barriers in the benzyloxy group). Strategies include:
- Variable Temperature (VT) NMR : Identify coalescence temperatures for splitting signals (e.g., benzyloxy CH₂ protons).
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm coupling patterns. demonstrates NOESY correlations to distinguish para/meta substituents in similar brominated aromatics .
- Deuteration Experiments : Replace exchangeable protons (e.g., OH) to simplify spectra .
Q. What are the challenges in optimizing Ullmann coupling reactions involving this compound?
- Methodological Answer : Key challenges include:
- Steric Hindrance : The benzyloxy group at the 2-position limits accessibility to the bromine atom. Use bulky ligands (e.g., XPhos) to enhance catalytic turnover .
- Side Reactions : Nitrile group hydrolysis under basic conditions. Mitigate by using anhydrous solvents (toluene) and lower temperatures (80–100°C).
- Catalyst Selection : CuI/1,10-phenanthroline systems yield higher yields (~75%) compared to Pd-based catalysts for aryl ether couplings () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
